
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a synthetic organic compound characterized by the presence of bromine atoms at the 6th and 8th positions, a methylsulfonyl group at the 3rd position, and an amine group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine typically involves multi-step organic reactions One common method starts with the bromination of quinoline derivatives to introduce bromine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine positions.
Scientific Research Applications
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine involves its interaction with specific molecular targets. The bromine atoms and the methylsulfonyl group can participate in various interactions, such as hydrogen bonding or van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: Another brominated compound with different functional groups.
3-(Methylsulfonyl)-2-quinolinamine: Lacks the bromine atoms but has similar core structure.
6,8-Dibromoquinoline: Similar bromination pattern but lacks the methylsulfonyl and amine groups.
Uniqueness
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is unique due to the combination of bromine atoms, a methylsulfonyl group, and an amine group on the quinoline ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6,8-dibromo-3-methylsulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBCXJLWSFDGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)
![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)
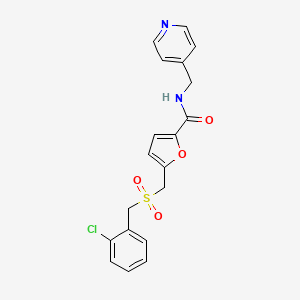
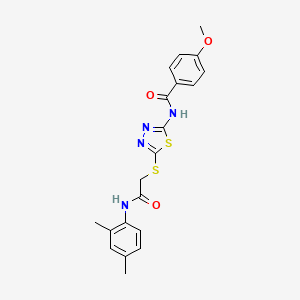
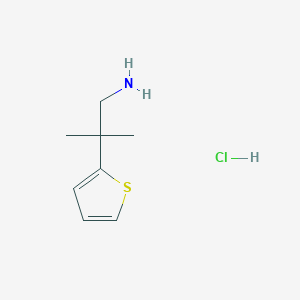
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2802679.png)
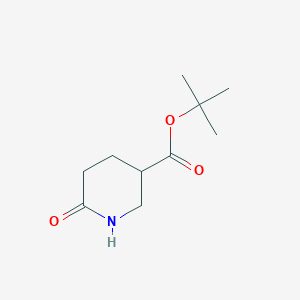
![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2802683.png)
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2802685.png)
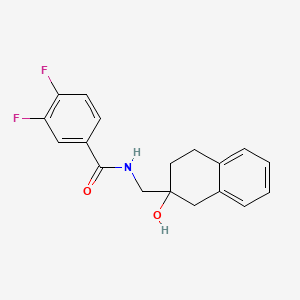
![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)
